

AZD9056 Hydrochloride: A Technical Guide for Immunology and Inflammation Research

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Compound of Interest

Compound Name: AZD9056 hydrochloride

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Abstract

AZD9056 hydrochloride is a potent and selective, orally active antagonist of the P2X7 receptor, a key player in the inflammatory cascade.^[1] This document provides an in-depth technical overview of AZD9056, consolidating available data on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug development exploring the therapeutic potential of P2X7 receptor modulation.

Introduction

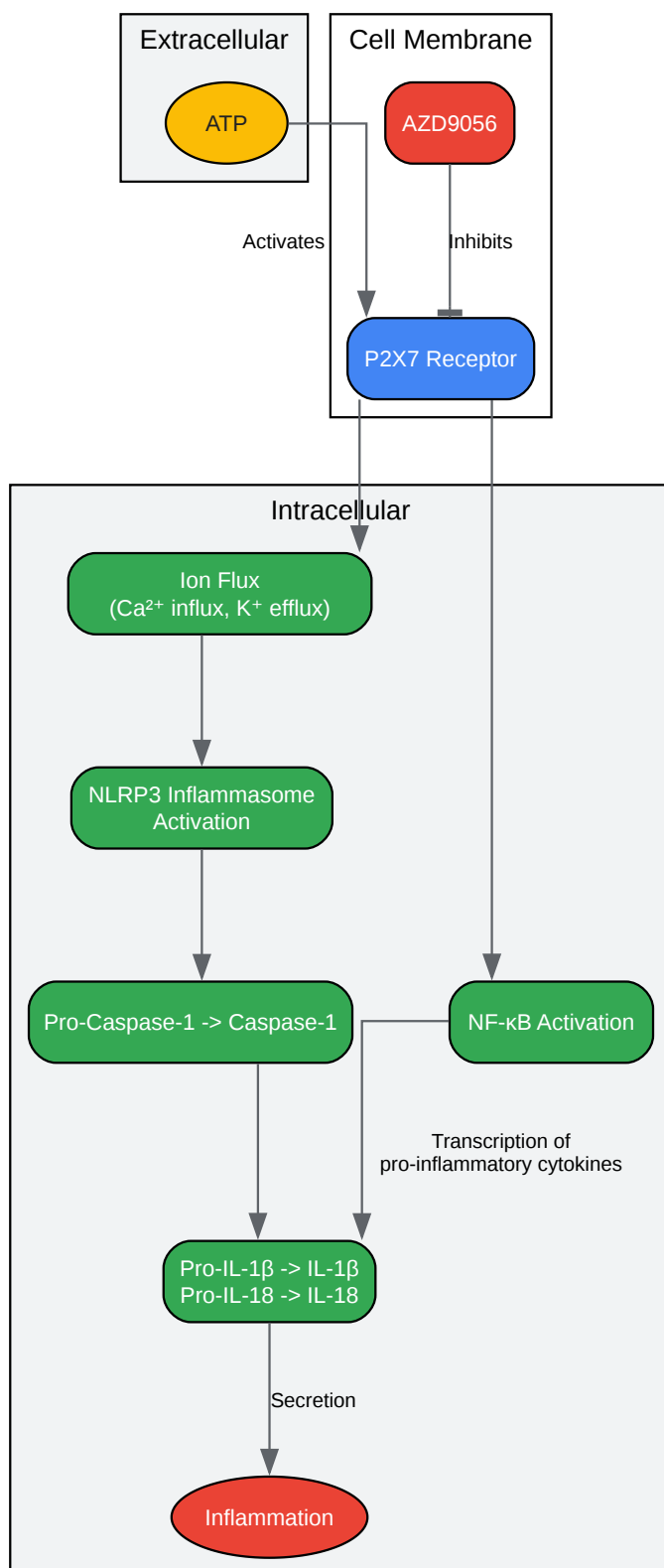
The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), a molecule released during cellular stress and damage, thus acting as a danger signal.^[2] P2X7R is predominantly expressed on immune cells, such as macrophages and monocytes, and its activation is intricately linked to the assembly and activation of the NLRP3 inflammasome.^{[3][4]} This multi-protein complex is crucial for the maturation and secretion of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), potent mediators of inflammation.^{[4][5]} Consequently, the P2X7R-NLRP3 inflammasome axis has emerged as a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases.^{[6][7]} AZD9056 was developed to specifically target this pathway and has been investigated in various inflammatory conditions.^[2]

Mechanism of Action

AZD9056 hydrochloride is a selective antagonist of the P2X7 purinergic receptor.[8] By binding to the P2X7R, AZD9056 blocks the downstream signaling cascade initiated by extracellular ATP. This inhibition prevents the conformational changes in the receptor that lead to the formation of a non-selective cation channel. The subsequent influx of Ca^{2+} and efflux of K^{+} , which are critical for the activation of the NLRP3 inflammasome, are thereby prevented.[5] As a result, the autocatalytic cleavage of pro-caspase-1 to active caspase-1 is inhibited, which in turn blocks the processing and release of mature IL-1 β and IL-18.[5][9] Furthermore, downstream signaling pathways, including the activation of nuclear factor- κB (NF- κB), which is involved in the transcription of pro-inflammatory cytokines, are also attenuated.[10]

Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in inflammation and the point of intervention for AZD9056.



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P2X7 Receptor Signaling and AZD9056 Inhibition.

Data Presentation

In Vitro Potency

Cell Line/System	Agonist	Measured Effect	IC50/pIC50	Reference
HEK-hP2X7 cells	ATP	P2X7 receptor antagonism	11.2 nM	[3]
Mouse Microglia (BV2)	ATP	Inhibitory effect	1-3 μ M	[3]
Human Peripheral Blood Monocytes	BzATP	IL-1 β release inhibition	pIC50: 7.9 \pm 0.1	[11]
Human Peripheral Blood Monocytes	BzATP	IL-18 release inhibition	pIC50: 8.0 \pm 0.1	[11]
Human Blood	ATP	IL-1 β release inhibition	pIC50: 7.2 \pm 0.1	[11]
Human RA Synovial Cells	BzATP	IL-1 β release inhibition	pIC50: 8.4 \pm 0.2	[11]

Preclinical Pharmacokinetics

Publicly available literature does not provide a comprehensive table of pharmacokinetic parameters for AZD9056 in preclinical models. Studies in rats have been conducted, but specific C_{max}, T_{max}, AUC, and half-life values are not consistently reported in the reviewed sources.

Human Pharmacokinetics

A Phase I study in healthy volunteers provided some pharmacokinetic data for AZD9056.

Formulation	Dose	Tmax (median)	t _{1/2} (geometric mean)	Absolute Bioavailability (mean)
Oral Tablet	200 mg	3 hours	16 hours	62%
IV Infusion	25 mg	2 hours	18 hours	N/A

Data compiled from a Phase I study.[\[1\]](#)

Clinical Efficacy

Study Phase	Treatment Group	Primary Endpoint (ACR20 Response)	Key Secondary Endpoints	Reference
Phase IIa	AZD9056 (400 mg/day)	65%	Significant reduction in swollen and tender joint count. No effect on acute-phase response.	[3] [12]
Placebo	27%	[3] [12]		
Phase IIb	AZD9056 (50, 100, 200, 400 mg/day)	No statistically significant effect relative to placebo at 6 months.	No significant effect on secondary endpoints.	[3] [12]
Placebo	[3] [12]			

Study Phase	Treatment Group	Primary Endpoint (Change in CDAI from baseline at day 28)	Key Secondary Endpoints	Reference
Phase IIa	AZD9056 (200 mg/day)	Drop from 311 to 242 (p=0.049 vs placebo)	Numerically higher remission and response rates vs placebo. Significant improvement in SF-36 Mental Component Score. No decrease in CRP or fecal calprotectin.	[13] [14]
Placebo	Drop from 262 to 239	[13] [14]		

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a general method to assess the inhibitory effect of a compound like AZD9056 on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 0.5×10^6 cells/mL.
- Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
- Incubate for 48-72 hours to allow for differentiation.
- Priming:
 - Prime the differentiated THP-1 cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 μ g/mL to each well.
 - Incubate for 3-4 hours at 37°C.
- Inhibitor Treatment:
 - Prepare serial dilutions of **AZD9056 hydrochloride** in cell culture medium.
 - After the priming step, add the desired concentrations of AZD9056 to the respective wells. Include a vehicle control (e.g., DMSO).
 - Incubate for 30-60 minutes at 37°C.
- Activation:
 - Add an NLRP3 activator, such as Nigericin (5-20 μ M) or ATP (1-5 mM), to all wells except for the negative control wells.
 - Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP) at 37°C.
- Endpoint Measurement:
 - Centrifuge the plate at 500 x g for 5 minutes.
 - Carefully collect the supernatant for cytokine measurement.
 - Quantify the amount of secreted IL-1 β in the supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.

- Cell viability and pyroptosis can be assessed using an LDH cytotoxicity assay on the supernatant.

Rat Streptococcal Cell Wall (SCW)-Induced Arthritis Model

This protocol outlines a general procedure for inducing arthritis in rats using streptococcal cell walls to evaluate the efficacy of anti-inflammatory compounds like AZD9056.

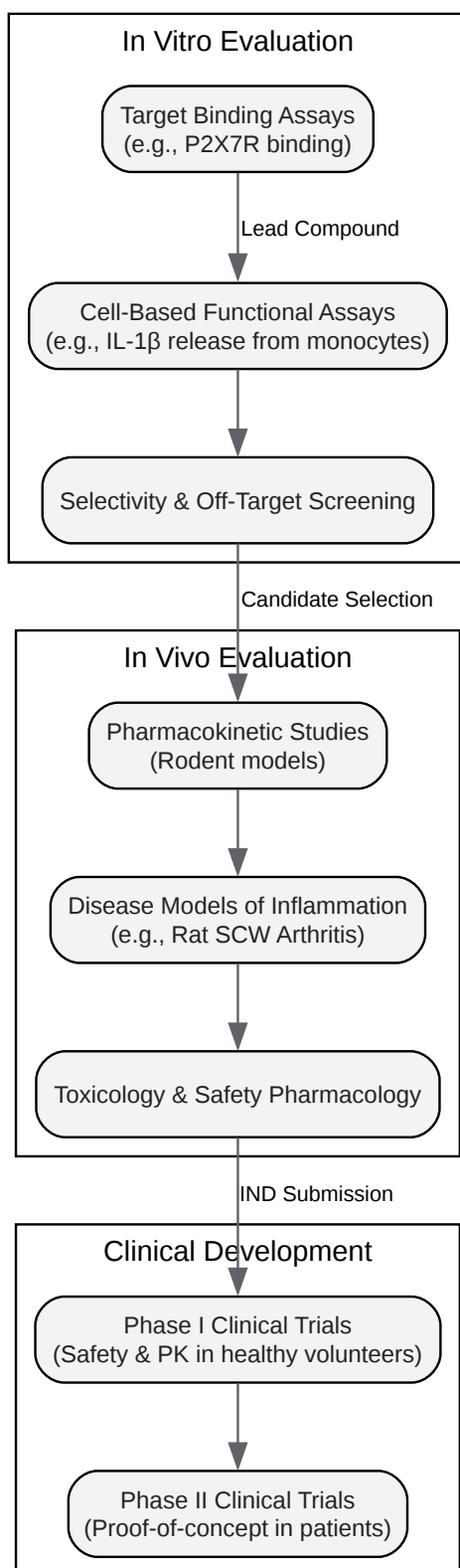
- Preparation of SCW:
 - Prepare an aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (PG-PS) polymers.
- Induction of Arthritis:
 - Use female Lewis rats, which are highly susceptible to this model.
 - Administer a single intraperitoneal (i.p.) injection of the sterile aqueous suspension of SCW PG-PS (typically 25 μ g/gram of body weight).
- Phases of Arthritis:
 - Acute Phase: Observe the development of an acute inflammatory response, characterized by joint swelling and redness, typically within 48 hours.
 - Chronic Phase: A chronic phase of arthritis develops 10 to 21 days after the initial injection and can persist for months.
- Treatment Protocol:
 - Administer **AZD9056 hydrochloride** or vehicle control orally at desired doses and frequencies, starting at a predetermined time point relative to SCW injection (e.g., prophylactically or therapeutically).
- Assessment of Arthritis:

- Clinical Scoring: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.
- Joint Measurement: Use calipers to measure the diameter of the ankle or knee joints at regular intervals.
- Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an immunology and inflammation drug candidate like AZD9056.

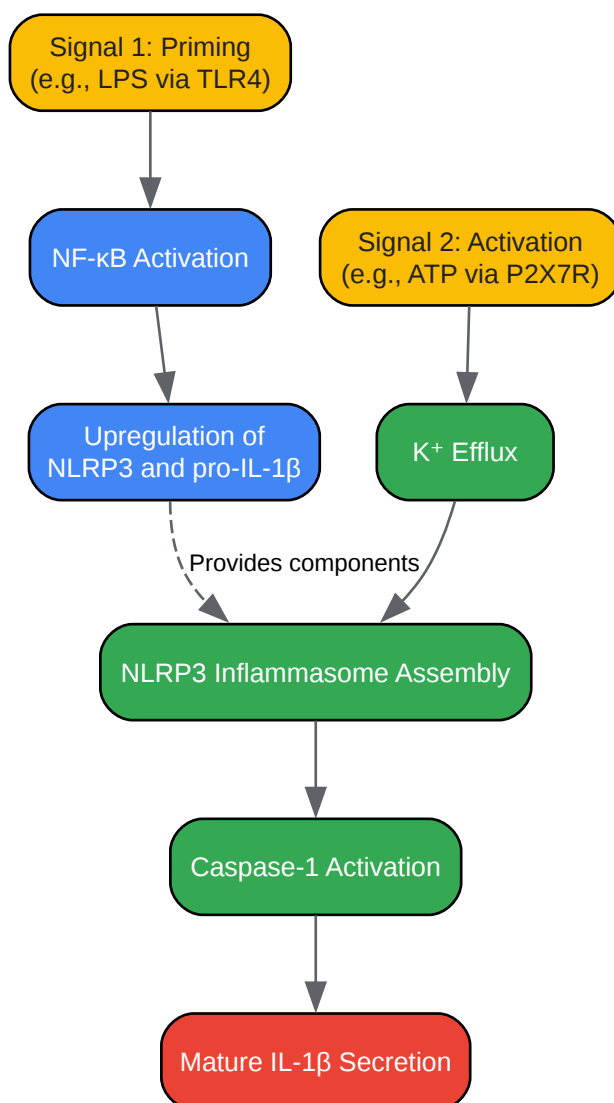


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Preclinical to Clinical Development Workflow.

Logical Relationship of NLRP3 Inflammasome Activation

This diagram illustrates the key steps and logical flow of NLRP3 inflammasome activation, a central process modulated by AZD9056.



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Logical Steps of NLRP3 Inflammasome Activation.

Conclusion

AZD9056 hydrochloride is a well-characterized P2X7 receptor antagonist that has demonstrated potent inhibition of the NLRP3 inflammasome and subsequent IL-1β release in a variety of preclinical models. While it showed initial promise in a Phase IIa study for rheumatoid

arthritis, these findings were not replicated in a larger Phase IIb trial, leading to the conclusion that P2X7R may not be a therapeutically useful target in this specific disease context.[3][12] However, in a Phase IIa study for Crohn's disease, AZD9056 showed potential for improving symptoms, particularly pain and general well-being, although it did not significantly alter inflammatory biomarkers.[13][14]

The data and protocols presented in this guide provide a solid foundation for further investigation of AZD9056 and the broader role of P2X7R in other inflammatory and autoimmune conditions. The detailed methodologies and summarized data are intended to facilitate the design of new experiments and aid in the interpretation of future research findings in this area. The complex role of the P2X7 receptor in different inflammatory milieu warrants continued exploration to fully elucidate its therapeutic potential.

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